molecular formula C7H5F3OS B163686 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one CAS No. 125774-46-1

1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one

Cat. No.: B163686
CAS No.: 125774-46-1
M. Wt: 194.18 g/mol
InChI Key: RPXYULFGPUFVPH-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one ( 125774-46-1) is a chemical compound with the molecular formula C7H5F3OS . It belongs to the class of trifluoromethyl ketones, a group known for their significant utility in synthetic and medicinal chemistry. As a trifluoromethyl ketone, this compound serves as a versatile building block in organic synthesis. The presence of the trifluoromethyl group adjacent to the carbonyl can enhance the electrophilicity of the carbonyl carbon, making it a reactive site for nucleophilic addition. This reactivity is valuable for constructing more complex molecules. The thiophene moiety is a privileged structure in medicinal chemistry and materials science, often used in the development of pharmaceuticals, agrochemicals, and conductive polymers . The combination of the thiophene ring and the trifluoromethyl ketone functional group makes this compound a promising intermediate for researchers exploring new compounds in these fields. While specific biological data for this exact molecule is limited in public sources, structurally related trifluoromethyl ketones are investigated for their potential as enzyme inhibitors, particularly against hydrolytic enzymes like esterases, due to their ability to mimic the transition state of a carbonyl hydrolysis reaction . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) and handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Properties

IUPAC Name

1,1,1-trifluoro-3-thiophen-3-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-7(9,10)6(11)3-5-1-2-12-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXYULFGPUFVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559825
Record name 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125774-46-1
Record name 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethyl Trifluoroacetoacetate as a Building Block

An alternative route involves the condensation of ethyl trifluoroacetoacetate with thiophene-3-carbonyl chloride. As detailed in a one-pot synthesis of difluoromethyl ketones, ethyl trifluoroacetoacetate (0.72 mL, 6 mmol) reacts with acyl chlorides under basic conditions (e.g., NaH in acetonitrile) to form 1,3-diketones. Subsequent hydrolysis selectively removes the ethyl ester, yielding the trifluoromethyl ketone.

For 1,1,1-trifluoro-3-(thiophen-3-yl)propan-2-one, this method would proceed as follows:

  • Condensation : Thiophene-3-carbonyl chloride (5 mmol) reacts with ethyl trifluoroacetoacetate in acetonitrile at 0°C.

  • Quenching : Dilute HCl (2 M) precipitates the intermediate, which is extracted into ethyl acetate.

  • Hydrolysis : Treatment with aqueous NaOH (1 M) selectively cleaves the ester, followed by acidification to pH 2–3 to isolate the ketone.

Analytical Validation

Critical characterization data from analogous compounds include:

  • ¹H NMR : A quartet at δ 3.74–3.83 ppm (J = 9.8–10.0 Hz) for the -CH₂CF₃ group.

  • ¹⁹F NMR : A singlet near δ -62.0 ppm, confirming the trifluoromethyl moiety.

  • HRMS : Exact mass matching C₇H₅F₃OS (calc. 194.0058).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Radical Trifluoromethylation65–75≥95Metal-free, scalable
Acyl Substitution70–80≥90High selectivity for ketone formation
Solvent-Free Diazene60–70≥85Eliminates solvent waste

Mechanistic Insights and Side Reactions

Competing Pathways in Radical Reactions

The persistence of trifluoromethyl radicals risks over-addition, forming bis-CF₃ adducts. Suppression strategies include:

  • Low concentration : Slow addition of CF₃SO₂Na.

  • Radical scavengers : TEMPO (0.1 equiv) quenches excess radicals.

Hydrolytic Stability

The trifluoromethyl ketone moiety is susceptible to nucleophilic attack at the carbonyl. Storage under anhydrous conditions (-20°C, molecular sieves) is recommended to prevent degradation.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity and biological activity, making it suitable for developing drugs with improved pharmacokinetic properties. Research indicates its potential antimicrobial and antifungal activities, suggesting possible therapeutic applications in treating infections .

Agrochemicals

The compound has been investigated for its efficacy as an agricultural chemical, particularly in developing fungicides and herbicides. The unique structure allows it to interact effectively with biological targets in pests and pathogens, providing a basis for creating new agrochemical products.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity enables it to participate in various chemical reactions such as oxidation, reduction, and substitution, facilitating the development of novel compounds with desired functionalities.

Antimicrobial Activity

A study exploring the antimicrobial properties of this compound demonstrated significant activity against several bacterial strains. The compound's mechanism involves disrupting cell membrane integrity and inhibiting essential metabolic pathways in microorganisms .

Synthesis of Derivatives

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the thiophene ring have resulted in compounds with improved antifungal properties, showcasing the compound's versatility in medicinal applications .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

  • Substituent Position Effects : Pyridin-4-yl derivatives (e.g., 2b) have higher melting points than pyridin-2-yl analogs (2a), likely due to symmetry and packing efficiency .
  • Heterocycle Influence : Thiophene-based compounds exhibit stronger π-conjugation than pyridines, affecting electronic spectra and ligand-metal interactions .
  • Synthetic Yields : Pyridyl trifluoromethyl ketones are synthesized in high yields (84–90%) via column chromatography, suggesting robust synthetic routes compared to thiophene derivatives, which may require stricter conditions .

Challenges and Limitations

  • Synthetic Complexity : Thiophen-3-yl derivatives may face regioselectivity challenges in Friedel-Crafts reactions compared to thiophen-2-yl isomers, which are more commonly acylated .
  • Commercial Availability : Several trifluoromethyl ketones (e.g., 1,1,1-trifluoro-3-(4-methoxyphenyl)propan-2-one) are listed as discontinued, highlighting supply chain issues for niche fluorinated compounds .

Biological Activity

1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one, also known by its CAS number 125774-46-1, is a fluorinated ketone that has garnered attention due to its potential biological activities. This compound's unique structure incorporates a trifluoromethyl group and a thiophene ring, which may contribute to its reactivity and biological properties. This article aims to summarize the current understanding of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C7H5F3OS
  • Molecular Weight : 194.17 g/mol
  • CAS Number : 125774-46-1

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, compounds with similar structures have shown significant effectiveness against various bacterial strains, particularly non-tuberculous mycobacteria (NTM).

CompoundMIC (µg/mL)Target Organism
10.125Mycobacterium abscessus
20.05 - 1Mycobacterium avium
30.25Mycobacterium xenopi

The minimum inhibitory concentration (MIC) values suggest that compounds related to this compound exhibit promising activity against these pathogens, indicating potential for development as antimicrobial agents .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. Notably, the selectivity index (SI) for certain derivatives has been reported to exceed values of 1910 against M. abscessus and related species, indicating low toxicity towards mammalian cells while maintaining antimicrobial efficacy .

Study on Structure-Activity Relationship

A recent study examined various derivatives of fluorinated ketones and their biological activities. It was found that modifications to the thiophene ring significantly influenced both the antimicrobial efficacy and cytotoxicity profiles. The presence of electron-withdrawing groups on the thiophene enhanced activity against mycobacterial strains while reducing cytotoxicity .

In Vivo Efficacy

In vivo studies have demonstrated that certain derivatives of this compound exhibit good oral bioavailability and efficacy in murine models infected with M. abscessus. These findings suggest that further optimization could lead to viable therapeutic options for treating infections caused by resistant mycobacterial strains .

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